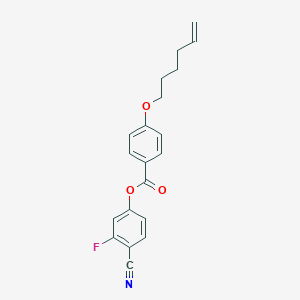![molecular formula C30H41N3 B371247 4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B371247.png)
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine is an organic compound with a complex structure that includes a naphthylamine core and a diazenyl group attached to a tetradecylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-tetradecylaniline to form the diazonium salt. This intermediate is then coupled with 1-naphthylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain or marker due to its chromophoric properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine involves its interaction with molecular targets through its diazenyl and naphthylamine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Decylphenyl)diazenyl]-1-naphthylamine
- 4-[(4-Dodecylphenyl)diazenyl]-1-naphthylamine
- 4-[(4-Hexadecylphenyl)diazenyl]-1-naphthylamine
Uniqueness
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological systems. This uniqueness makes it particularly valuable in applications where specific hydrophobic or hydrophilic properties are required.
Propriétés
Formule moléculaire |
C30H41N3 |
|---|---|
Poids moléculaire |
443.7g/mol |
Nom IUPAC |
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C30H41N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-19-21-26(22-20-25)32-33-30-24-23-29(31)27-17-14-15-18-28(27)30/h14-15,17-24H,2-13,16,31H2,1H3 |
Clé InChI |
JQZMFOKYTVTCEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N |
SMILES canonique |
CCCCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethylthieno[2,3-f][1,3]benzodioxole-6-carboxamide](/img/structure/B371167.png)
![8-Bromonaphtho[2,1-b]thiophene](/img/structure/B371168.png)
![4-Propylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B371170.png)
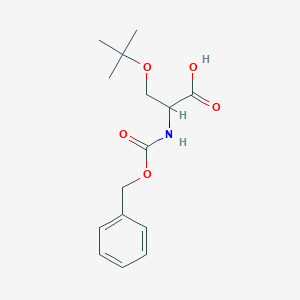
![4-Nitrobenzyl 2-{[(benzyloxy)carbonyl]amino}-3-tert-butoxybutanoate](/img/structure/B371172.png)

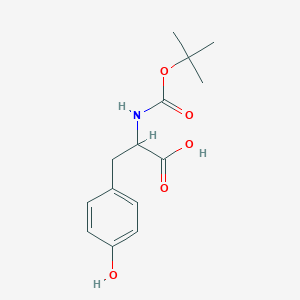
![N-(3-nitro[1,1':4',1''-terphenyl]-4-yl)propanamide](/img/structure/B371175.png)
![N-(2-chloroethyl)-N-ethyl-N-[(5-isopropyl-1-benzothien-3-yl)methyl]amine](/img/structure/B371176.png)
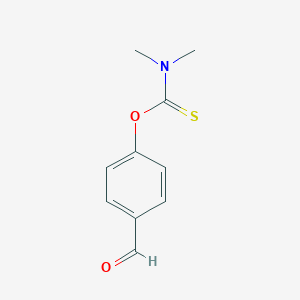
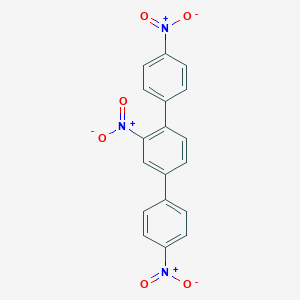
![4-Methyl-1-(5-{4-[(4-nitrophenyl)diazenyl]anilino}-5-oxopentyl)pyridinium](/img/structure/B371185.png)
